Bienvenue dans la boutique en ligne BenchChem!

Beta-Asarone

Neuropharmacology Enzyme Inhibition Depression Research

Beta-Asarone (CAS 5273-86-9), a phenylpropanoid cis-isomer primarily sourced from Acorus calamus and Acorus tatarinowii, is a widely researched phytochemical known for its central nervous system activity. It is characterized by its ability to penetrate the blood-brain barrier (BBB) and exhibits a range of pharmacological actions including neuroprotection, anti-inflammation, and enzyme inhibition.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 5273-86-9
Cat. No. B042808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-Asarone
CAS5273-86-9
Synonyms(E)-asarone
(Z)-asarone
1,2,4-trimethoxy-5-propenylbenzene, z-
2,4,5-trimethoxypropen-1-ylbenzene
alpha-asarone
asarone
asarone, (E)-isomer
asarone, (Z)-isomer
benzene, 1,2,4-trimethoxy-5-(1-propenyl)-, (E)-
benzene, 1,2,4-trimethoxy-5-(1-propenyl)-, (Z)-
benzene, 1,2,4-trimethoxy-5-(1E)-1-propen-1-yl-
beta-asarone
cis-beta-asarone
cis-isoasarone
cis-isoelemicin
gamma-asarone
isoasarone
trans-asarone
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCC=CC1=CC(=C(C=C1OC)OC)OC
InChIInChI=1S/C12H16O3/c1-5-6-9-7-11(14-3)12(15-4)8-10(9)13-2/h5-8H,1-4H3/b6-5-
InChIKeyRKFAZBXYICVSKP-WAYWQWQTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLiquid

Structure & Identifiers


Interactive Chemical Structure Model





Beta-Asarone (CAS 5273-86-9) Neuroprotective and Pharmacological Properties for Research Procurement


Beta-Asarone (CAS 5273-86-9), a phenylpropanoid cis-isomer primarily sourced from Acorus calamus and Acorus tatarinowii, is a widely researched phytochemical known for its central nervous system activity [1]. It is characterized by its ability to penetrate the blood-brain barrier (BBB) and exhibits a range of pharmacological actions including neuroprotection, anti-inflammation, and enzyme inhibition [2]. While sharing a molecular formula with its trans-isomer, α-asarone, β-asarone demonstrates distinct quantitative differences in biological potency and toxicological profile, which are critical for experimental design and compound selection [3].

Beta-Asarone (5273-86-9): Critical Differentiators from Structural Analogs for Experimental Reproducibility


Assuming functional equivalence among asarone isomers (α-, β-, γ-) or other phenylpropanoids from Acorus species (e.g., elemicin, methyl isoeugenol) is a common pitfall in research design. Despite sharing the same molecular formula (C12H16O3) with α-asarone, β-asarone's cis-configuration results in significantly different affinities for key neurological targets like MAO-A and NMDA receptors, as well as divergent hepatotoxic profiles [1]. Similarly, substituting with other major Acorus constituents such as elemicin or cis-methyl isoeugenol introduces substantial variability in plasma exposure, as their pharmacokinetic profiles differ markedly [2]. The quantitative evidence below demonstrates that these differences are not marginal; they are measurable and directly impact experimental outcomes, making precise compound selection essential for data integrity and reproducibility.

Beta-Asarone (5273-86-9) Quantitative Differentiation Evidence for Scientific Selection


MAO-A Inhibition Potency of Beta-Asarone Compared to Its Trans-Isomer

Beta-Asarone demonstrates a distinct inhibitory profile against monoamine oxidase A (MAO-A) compared to its trans-isomer, alpha-asarone. This difference in enzyme inhibition is a key differentiator for research focused on neurotransmitter regulation. Specifically, beta-asarone inhibits MAO-A with an IC50 of 142 ± 18 µM [1]. In contrast, alpha-asarone is reported to be a more potent inhibitor, with an IC50 of 92.3 µM [2]. This 1.5-fold difference in potency highlights that these isomers are not functionally interchangeable for studies involving MAO-dependent pathways.

Neuropharmacology Enzyme Inhibition Depression Research

Neuroprotective Efficacy Against NMDA-Induced Excitotoxicity in Primary Neurons

In a direct comparative study, beta-asarone and alpha-asarone were evaluated for their ability to protect primary cultured rat cortical neurons from NMDA-induced excitotoxicity. Beta-asarone provided neuroprotection with an IC50 of 26.5 µg/mL, while its trans-isomer, alpha-asarone, exhibited superior potency with an IC50 of 18.2 µg/mL [1]. This direct head-to-head comparison quantifies the difference in efficacy, with alpha-asarone being approximately 1.45 times more potent in this specific neuroprotective assay.

Excitotoxicity Neuroprotection Ischemia Research

Acetylcholinesterase (AChE) Inhibitory Activity for Cognitive Disorder Research

Beta-asarone exhibits a remarkably potent inhibitory effect on acetylcholinesterase (AChE) activity, a key target for cognitive enhancement and Alzheimer's disease research. In a comparative in vitro study, beta-asarone demonstrated an IC50 of 3.33 ± 0.02 µM (equivalent to 0.69 µg/mL), making it approximately 14-fold more potent than alpha-asarone, which had an IC50 of 46.38 ± 2.69 µM (9.66 µg/mL) [1]. This substantial difference in potency underscores beta-asarone as the clearly superior isomer for AChE-focused investigations.

Alzheimer's Disease Cholinesterase Inhibitors Cognitive Enhancement

Comparative Pharmacokinetic Exposure (Cmax) Following Oral Administration

The in vivo pharmacokinetic profile of beta-asarone differs dramatically from other phenylpropanoids found in the same source plant material. Following a single oral dose of Acorus tatarinowii rhizome essential oil (0.9 g/kg) in rats, the maximum plasma concentration (Cmax) for beta-asarone was 2508.6 ± 498.7 ng/mL. This is nearly 10-fold higher than the Cmax observed for alpha-asarone (257.5 ± 37.1 ng/mL) and over 7-fold higher than that for elemicin (345.5 ± 33.4 ng/mL) under identical conditions [1]. This indicates that beta-asarone achieves significantly greater systemic exposure, a critical factor for in vivo efficacy studies.

Pharmacokinetics Bioavailability In Vivo Study Design

In Vitro Hepatotoxicity Profile in Human Liver Cells

Quantitative assessment of hepatotoxicity is essential for selecting a lead compound. In a study using human THLE-2 liver cells, beta-asarone exhibited cytotoxicity with an IC50 of 40.0 ± 2.0 µg/mL (192 µM) after 24 hours of exposure [1]. While a direct IC50 for alpha-asarone under identical conditions is not provided in this specific study, a separate comparative study in HepG2 cells reported that alpha-asarone was more toxic than beta-asarone after 24 hours of treatment [2]. This suggests that beta-asarone may possess a less acutely cytotoxic profile in certain hepatic models, a critical consideration for any program with in vivo or translational aspirations.

Toxicology Drug Safety Hepatotoxicity

High-Value Research Applications for Beta-Asarone (5273-86-9) Based on Quantified Differentiation


Alzheimer's Disease and Cognitive Impairment Research

Beta-asarone is the preferred asarone isomer for investigations targeting the cholinergic system. Its potent inhibition of acetylcholinesterase (AChE) with an IC50 of 3.33 µM, which is 14-fold more potent than alpha-asarone [1], positions it as a superior molecular probe for studies of cognitive decline, Alzheimer's disease pathology, and the development of novel AChE inhibitors.

Cerebral Ischemia and Stroke Model Studies

Given its rapid absorption, short serum half-life (T1/2 = 54 min), and effective penetration of the blood-brain barrier [1], beta-asarone is a suitable compound for acute neuroprotection studies in ischemic stroke models (e.g., MCAO in rodents) [2]. Its demonstrated ability to protect against NMDA-induced excitotoxicity (IC50 = 26.5 µg/mL) [3] provides a clear mechanism of action, and its high plasma exposure (Cmax ~2508 ng/mL) after oral administration [4] supports in vivo dosing feasibility.

Pharmacokinetic and Brain Distribution Modeling

The well-characterized pharmacokinetic profile of beta-asarone, including a rapid Tmax of 12 minutes and established distribution into the brain [1], makes it an excellent reference compound for studies focused on modeling the absorption, distribution, metabolism, and excretion (ADME) of phenylpropanoids. Its significantly higher Cmax compared to co-administered analogs like alpha-asarone and elemicin [2] makes it a distinct outlier for comparative bioavailability research.

In Vitro Hepatotoxicity and Safety Pharmacology Screens

With a quantified cytotoxic threshold in human THLE-2 liver cells (IC50 = 40.0 µg/mL) [1], beta-asarone provides a defined baseline for inclusion in hepatotoxicity screening panels. Researchers evaluating the safety profile of Acorus-derived extracts or developing novel asarone analogs can use this data as a benchmark to assess whether structural modifications improve or worsen the compound's safety window relative to the parent molecule.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Beta-Asarone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.